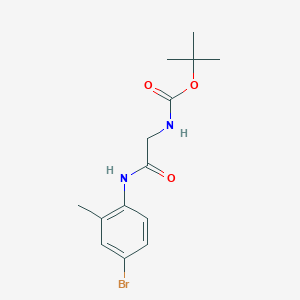
N-(terc-butoxicarbonil)-N1-(4-bromo-2-metilfenil)glicinamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(tert-butoxycarbonyl)-N1-(4-bromo-2-methylphenyl)glycinamide is a synthetic organic compound characterized by the presence of a tert-butoxycarbonyl (BOC) protecting group, a bromine atom, and a methyl group attached to a phenyl ring. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Aplicaciones Científicas De Investigación
N-(tert-butoxycarbonyl)-N1-(4-bromo-2-methylphenyl)glycinamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-substrate interactions and as a building block in the synthesis of biologically active peptides.
Medicine: Investigated for its potential use in drug development, particularly in the design of protease inhibitors and other therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a reagent in various chemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(tert-butoxycarbonyl)-N1-(4-bromo-2-methylphenyl)glycinamide typically involves the following steps:
Protection of Glycine: Glycine is first protected by reacting it with tert-butoxycarbonyl anhydride (BOC2O) in the presence of a base such as triethylamine. This step yields N-(tert-butoxycarbonyl)glycine.
Formation of Amide Bond: The protected glycine is then coupled with 4-bromo-2-methylaniline using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP). This reaction forms the desired amide bond, yielding N-(tert-butoxycarbonyl)-N1-(4-bromo-2-methylphenyl)glycinamide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing automated reactors and optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) may be employed to streamline the process.
Análisis De Reacciones Químicas
Types of Reactions
N-(tert-butoxycarbonyl)-N1-(4-bromo-2-methylphenyl)glycinamide can undergo various chemical reactions, including:
Substitution Reactions:
Deprotection Reactions: The BOC protecting group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA), to yield the free amine.
Coupling Reactions: The compound can be used in peptide coupling reactions, where the amide bond formation is a key step.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.
Deprotection Reactions: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is commonly used for BOC deprotection.
Coupling Reactions: Reagents like DCC, EDC, and DMAP are used for amide bond formation.
Major Products Formed
Substitution Reactions: Products with various substituents replacing the bromine atom.
Deprotection Reactions: Free amine derivatives.
Coupling Reactions: Peptide or amide-linked products.
Mecanismo De Acción
The mechanism of action of N-(tert-butoxycarbonyl)-N1-(4-bromo-2-methylphenyl)glycinamide depends on its application. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients (APIs) that target specific enzymes or receptors. The BOC group provides stability during synthesis and can be removed to reveal the active amine, which can interact with biological targets.
Comparación Con Compuestos Similares
Similar Compounds
N-(tert-butoxycarbonyl)-N1-(4-bromophenyl)glycinamide: Similar structure but lacks the methyl group on the phenyl ring.
N-(tert-butoxycarbonyl)-N1-(4-chloro-2-methylphenyl)glycinamide: Similar structure with a chlorine atom instead of bromine.
N-(tert-butoxycarbonyl)-N1-(4-fluoro-2-methylphenyl)glycinamide: Similar structure with a fluorine atom instead of bromine.
Uniqueness
N-(tert-butoxycarbonyl)-N1-(4-bromo-2-methylphenyl)glycinamide is unique due to the presence of both the bromine and methyl groups on the phenyl ring, which can influence its reactivity and interactions in chemical and biological systems. This combination of substituents can provide distinct properties compared to its analogs, making it valuable for specific synthetic and research applications.
Propiedades
IUPAC Name |
tert-butyl N-[2-(4-bromo-2-methylanilino)-2-oxoethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrN2O3/c1-9-7-10(15)5-6-11(9)17-12(18)8-16-13(19)20-14(2,3)4/h5-7H,8H2,1-4H3,(H,16,19)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEMACYOTLJFCOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)CNC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[7-(2-METHYL-2-PROPANYL)-4-OXO-3,4,5,6,7,8-HEXAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-2-YL]-N-(2-PYRIDINYLMETHYL)PROPANAMIDE](/img/structure/B2572736.png)
![6-chloro-2-[4-(4-methoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B2572740.png)


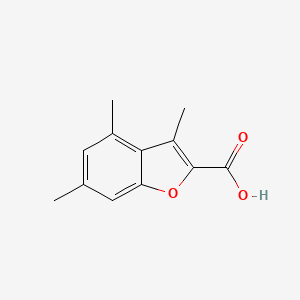
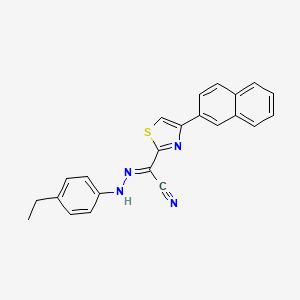
![3-methyl-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B2572747.png)
![5-nitro-N-[4-(5-nitrothiophene-2-amido)pyridin-3-yl]thiophene-2-carboxamide](/img/structure/B2572751.png)
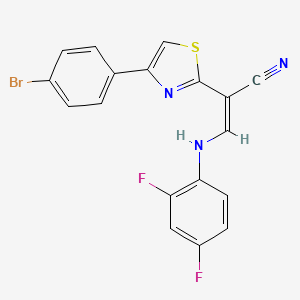
![N-(4-chlorobenzyl)-2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2572755.png)
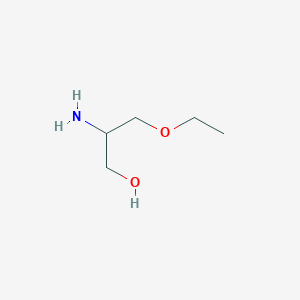
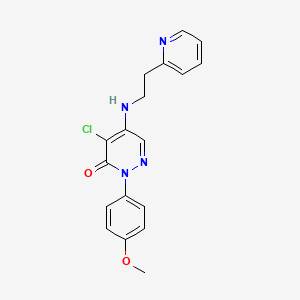
![(3Z)-3-[(2-hydroxyphenyl)methylidene]-2,3-dihydro-1H-indol-2-one](/img/structure/B2572758.png)
![N-(3,4-dichlorophenyl)-2-(1-(2,3-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2572759.png)
